N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15FN4O3S2 and its molecular weight is 418.46. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research indicates significant interest in the synthesis of N-(2-fluorophenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide analogs for anticancer applications. For instance, Abu-Melha (2021) discussed the synthesis, molecular modeling, and anticancer screening of new imidazothiadiazole analogs, demonstrating potent cytotoxic results against breast cancer cell lines compared to other derivatives and 5-fluorouracil as a reference (Abu-Melha, 2021). Moreover, Rzeski, Matysiak, & Kandefer-Szerszeń (2007) continued studies on anticancer activities of 2-amino-1,3,4-thiadiazole based compounds, highlighting their inhibition of tumor cell proliferation across various cancer types, including an observed neuroprotective activity in neuronal cultures (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Antimicrobial and Antiproliferative Activities
Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, evaluating their antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013). Additionally, Bayazeed & Alqahtani (2020) synthesized pyridine linked thiazole derivatives through a spacer, assessing their cytotoxicity against multiple cancer cell lines, with some compounds showing promising anticancer activity against MCF-7 and HepG2 cell lines (Bayazeed & Alqahtani, 2020).
Analytical and Environmental Studies
The compound and its analogs have also been explored for their environmental relevance. For instance, Zimmerman, Schneider, & Thurman (2002) analyzed and detected herbicides dimethenamid and flufenacet, along with their sulfonic and oxanilic acid degradates in natural water, indicating the importance of such compounds in environmental monitoring (Zimmerman, Schneider, & Thurman, 2002).
Properties
IUPAC Name |
N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c19-13-8-4-5-9-14(13)20-16(25)11-27-18-23-22-17(28-18)21-15(24)10-26-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDAGACNHFNRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.